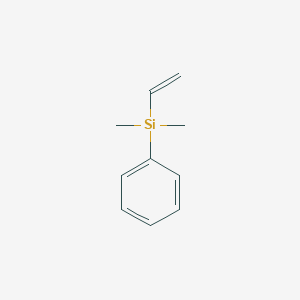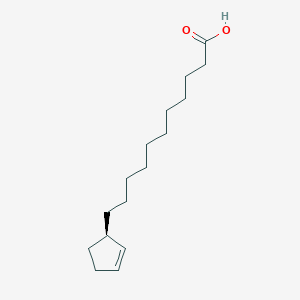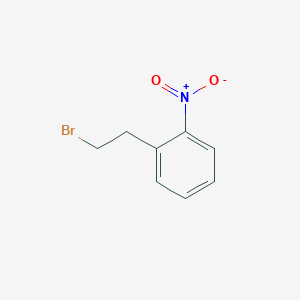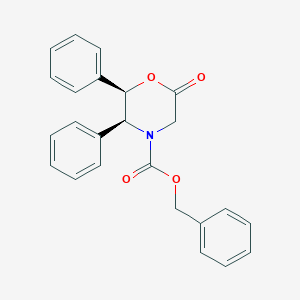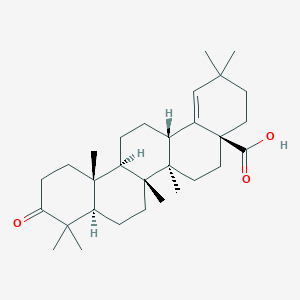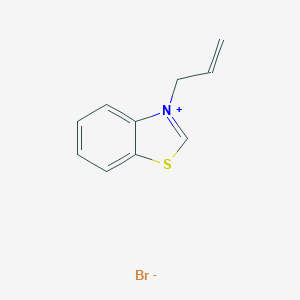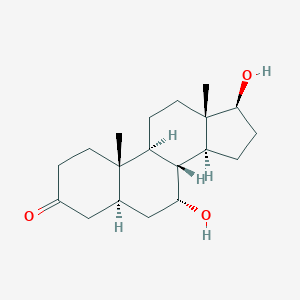
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one, commonly known as 7α-OH-DHEA, is a steroid hormone that is produced naturally in the human body. It is a derivative of dehydroepiandrosterone (DHEA) and is synthesized in the adrenal glands, gonads, and brain. 7α-OH-DHEA has been found to have various biochemical and physiological effects, making it an important compound for scientific research.
Wirkmechanismus
The mechanism of action of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is not fully understood, but it is believed to act through several pathways. It has been found to bind to and activate the androgen receptor, as well as the estrogen receptor. It also interacts with the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemische Und Physiologische Effekte
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various biochemical and physiological effects. It has been shown to increase bone density and improve bone health in animal studies. It also has anti-inflammatory and immunomodulatory effects, which may make it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one in lab experiments is that it is a naturally occurring compound in the human body, making it easier to study its effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on bone health and metabolism. Further studies are also needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.
In conclusion, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is an important compound for scientific research due to its various biochemical and physiological effects. Its potential use in the treatment of Alzheimer's disease, depression, anxiety, autoimmune diseases, and cancer makes it an area of interest for future research.
Synthesemethoden
The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one involves the conversion of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one to 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one using the enzyme 7α-hydroxylase. This reaction takes place in the adrenal glands and is regulated by the pituitary gland. 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is then converted to 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one by the enzyme 3β-hydroxysteroid dehydrogenase. The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one can also be achieved through chemical modification of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one.
Wissenschaftliche Forschungsanwendungen
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been studied for its effects on bone health and metabolism.
Eigenschaften
CAS-Nummer |
18529-67-4 |
|---|---|
Produktname |
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one |
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(5S,7R,8R,9S,10S,13S,14S,17S)-7,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
AYOPWAMPNDGXSM-DJHVUUHHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
Synonyme |
7 alpha,17 beta-dihydroxy-5 alpha-androstan-3-one 7-hydroxy-dihydrotestosterone 7-hydroxydihydrotestosterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



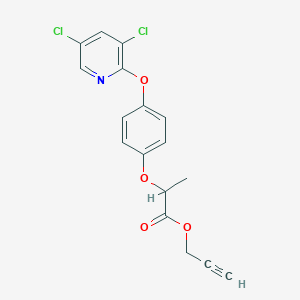
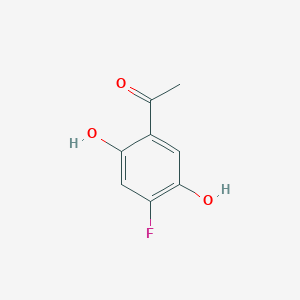
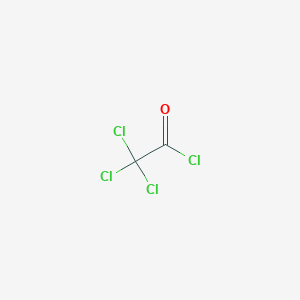
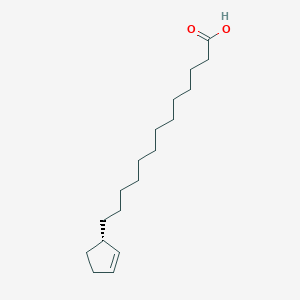
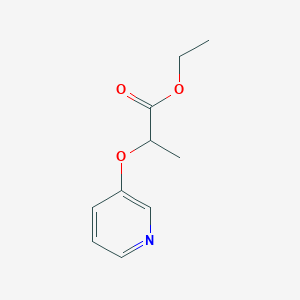
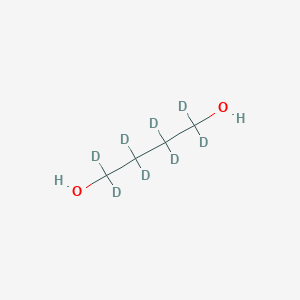
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
